3-methoxy-1-methyl-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide
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Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a 3,4-dihydroquinolin-1(2H)-yl moiety, which is a type of heterocyclic compound . It also has a 1,3,4-thiadiazol-2-yl group, a sulfur and nitrogen-containing ring, and a 1H-pyrazole-4-carboxamide group, another type of nitrogen-containing ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups in space. Unfortunately, without specific information or an X-ray crystallography study, it’s difficult to predict the exact structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the carboxamide could potentially undergo hydrolysis, and the thiadiazole ring might participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups like the carboxamide could make it more soluble in polar solvents .Scientific Research Applications
Antibacterial and Antimicrobial Activity
Researchers have synthesized novel compounds, including derivatives similar to the specified compound, exhibiting moderate to good antibacterial efficacy against various bacteria, showing promise in combating resistant bacterial strains. For instance, a series incorporating 1,3,4-thiadiazole moiety displayed significant antibacterial activity, highlighting the potential of such compounds in developing new antibacterial agents (Qu et al., 2018). Similarly, fluoroquinolone-based 4-thiazolidinones have been synthesized and evaluated for their antifungal and antibacterial properties, indicating the versatility of compounds with thiadiazole structures in addressing microbial infections (Patel & Patel, 2010).
Anticancer Activity
Compounds with structural features similar to the specified chemical have been investigated for their potential anticancer properties. For example, certain derivatives have shown significant anticancer activity against breast cancer cell lines, providing a basis for the development of new therapeutic agents (Gaber et al., 2021). Another study highlighted the antiproliferative and antimicrobial properties of Schiff bases derived from 1,3,4-thiadiazole compounds, suggesting their utility in cancer treatment (Gür et al., 2020).
Enzyme Inhibition
Research has also focused on the inhibition of specific enzymes by compounds containing thiadiazole or related structures, indicating their potential in therapeutic interventions. For instance, thiadiazoline- and pyrazoline-based carboxamides and carbothioamides have been synthesized and shown to inhibit nitric oxide synthase, an enzyme involved in various physiological and pathological processes (Arias et al., 2018).
Target Identification for Antibacterial Agents
Further research into N-thiadiazole-4-hydroxy-2-quinolone-3-carboxamides has led to the identification of potent antibacterial agents with minimum inhibitory concentrations below 1 μg/mL against S. aureus, showcasing the potential of such compounds in overcoming antibiotic resistance. The identification of DNA gyrase B as a potential target provides insights into the mechanism of action and a foundation for structure-based drug design (Xue et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3S2/c1-24-10-13(17(23-24)28-2)16(27)20-18-21-22-19(30-18)29-11-15(26)25-9-5-7-12-6-3-4-8-14(12)25/h3-4,6,8,10H,5,7,9,11H2,1-2H3,(H,20,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIIOHPXOVBPPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC(=O)N3CCCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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